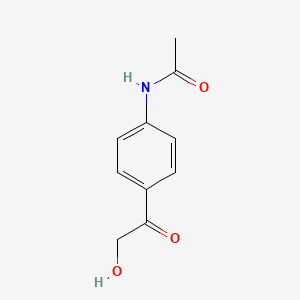

4'-Acetamido-2-hydroxyacetophenone

Description

BenchChem offers high-quality 4'-Acetamido-2-hydroxyacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Acetamido-2-hydroxyacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

N-[4-(2-hydroxyacetyl)phenyl]acetamide |

InChI |

InChI=1S/C10H11NO3/c1-7(13)11-9-4-2-8(3-5-9)10(14)6-12/h2-5,12H,6H2,1H3,(H,11,13) |

InChI Key |

BRWJYIYOWLWOPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)CO |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: N-(4-acetyl-3-hydroxyphenyl)acetamide

Based on the specific chemical structure provided, here is the in-depth technical guide.

Executive Summary & Chemical Identity

N-(4-acetyl-3-hydroxyphenyl)acetamide (CAS: 40547-58-8 ) is a significant regioisomer of the acetophenone class, serving as a critical pharmacophore in medicinal chemistry. Often referred to by its synonym 4'-acetamido-2'-hydroxyacetophenone , this molecule is structurally characterized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent acetyl carbonyl.

While frequently confused with its isomer N-(3-acetyl-4-hydroxyphenyl)acetamide (the core scaffold of the beta-blocker metabolite Diacetolol), the title compound is distinct. It functions primarily as a high-value intermediate in the synthesis of leukotriene receptor antagonists (e.g., precursors to pranlukast-type analogs) and chalcone-based enzyme inhibitors.

Structural Characterization

| Parameter | Data |

| IUPAC Name | |

| Common Synonyms | 4'-Acetamido-2'-hydroxyacetophenone; 2'-Hydroxy-4'-acetamidoacetophenone |

| CAS Number | 40547-58-8 |

| Molecular Formula | |

| Molecular Weight | 193.20 g/mol |

| SMILES | CC(=O)Nc1ccc(C(C)=O)c(O)c1 |

| InChI Key | ZSSHNMZQDWSUJJ-UHFFFAOYSA-N |

Critical Structural Feature: The Chelation Ring

The stability and reactivity of this molecule are governed by the ortho-relationship between the hydroxyl group at position 3 and the acetyl group at position 4. This proximity allows for the formation of a stable, 6-membered intramolecular hydrogen bond (resonance-assisted hydrogen bond, RAHB).

-

Effect on Solubility: The internal H-bond reduces the polarity of the hydroxyl group, making the molecule less water-soluble than its meta- or para-isomers but more soluble in non-polar organic solvents.

-

Effect on Reactivity: The phenolic proton is "locked" in the chelate, requiring stronger bases for deprotonation during alkylation reactions compared to non-chelated phenols.

Synthetic Pathways & Process Chemistry[3]

The synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide is a classic example of controlling regioselectivity in electrophilic aromatic substitution. The most robust route involves the Fries Rearrangement or direct Friedel-Crafts Acylation of 3-acetamidophenol.

Retrosynthetic Analysis

To obtain the 1,2,4-substitution pattern (Acetamide at 1, Hydroxyl at 3, Acetyl at 4), one must consider the directing effects:

-

Start: 3-Aminophenol.

-

Protection: Acetylation of the amine to form 3-acetamidophenol.

-

Acylation: Introduction of the acetyl group.

-

The

group is ortho/para directing. -

The

group is ortho/para directing and activates the ring more strongly than -

Target Position: Para to the

and Ortho to the

-

Synthesis Workflow (Graphviz)

Figure 1: Synthetic pathway focusing on the regioselective acylation of 3-acetamidophenol.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide from 3-acetamidophenol via Friedel-Crafts acylation.

Reagents & Equipment

-

Precursor: 3-Acetamidophenol (15.1 g, 0.1 mol).

-

Reagent: Acetyl Chloride (11.8 g, 0.15 mol) or Acetic Anhydride.

-

Catalyst: Anhydrous Aluminum Chloride (

) (40.0 g, 0.3 mol). -

Solvent: Nitrobenzene or Carbon Disulfide (

) (Note: Nitrobenzene is preferred for higher temperature stability). -

Apparatus: 250 mL 3-neck Round Bottom Flask, Reflux Condenser,

drying tube, Mechanical Stirrer.

Step-by-Step Methodology

-

Catalyst Preparation: In the reaction flask, suspend anhydrous

(40.0 g) in dry nitrobenzene (50 mL). Cool the mixture to 0–5°C using an ice bath. -

Acylation: Add 3-acetamidophenol (15.1 g) portion-wise to the stirred suspension. The reaction is exothermic; maintain temperature below 10°C.

-

Mechanism Note: The

complexes with the amide oxygen and the phenolic oxygen, requiring >2 equivalents of catalyst.

-

-

Addition of Acetylating Agent: Add Acetyl Chloride (11.8 g) dropwise over 30 minutes. Once addition is complete, remove the ice bath and allow the mixture to reach room temperature.

-

Thermal Rearrangement (The Critical Step): Heat the reaction mixture to 120°C for 3 hours.

-

Why: This high temperature drives the acyl group to the thermodynamically favored position (ortho to the hydroxyl) via an intermolecular or intramolecular mechanism, ensuring the formation of the chelated product.

-

-

Quenching: Cool the mixture to room temperature. Pour the dark reaction mass slowly into a mixture of crushed ice (200 g) and concentrated HCl (20 mL) to decompose the aluminum complex.

-

Isolation:

-

Steam distill the mixture to remove nitrobenzene.

-

The residue (crude product) will precipitate as a brown solid upon cooling.

-

Filter the solid and wash with cold water.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or dilute Acetic Acid.

-

Yield: Expected 60–75%.

-

Appearance: Pale yellow to tan crystalline powder.

-

Analytical Profiling & Quality Control

To validate the structure, specifically distinguishing it from the 3-acetyl-4-hydroxy isomer, the following spectroscopic signatures are required.

Comparison of Isomers (Critical Check)

| Feature | Target: 4-Acetyl-3-hydroxy (CAS 40547-58-8) | Isomer: 3-Acetyl-4-hydroxy (CAS 7298-67-1) |

| Substitution | Acetyl at C4, OH at C3 | Acetyl at C3, OH at C4 |

| H-Bonding | Strong intramolecular (OH...O=C-Me) | Strong intramolecular (OH...O=C-Me) |

| 1,2,4-pattern (doublet, singlet, doublet) | 1,2,4-pattern (different coupling constants) | |

| Key Shift | Phenolic OH signal > 12.0 ppm (Chelated) | Phenolic OH signal > 12.0 ppm (Chelated) |

Note: The distinction relies heavily on the coupling constants of the aromatic protons. In the target molecule (4-acetyl-3-hydroxy), the proton at C2 (between OH and NHAc) appears as a doublet (meta-coupling) or singlet, while the protons at C5 and C6 show ortho-coupling.

Analytical Workflow (Graphviz)

Figure 2: Analytical validation workflow ensuring structural integrity.

Pharmacological Context

While often cited in the context of Acebutolol metabolism, it is vital to distinguish the metabolic pathways. Acebutolol is primarily metabolized to Diacetolol (the acetamide analog). Diacetolol possesses the 3-acetyl-4-hydroxy core.[1][2]

The 4-acetyl-3-hydroxy isomer (this topic) is less common as a direct drug metabolite but acts as a potent bioisostere in drug design.

-

Chalcone Synthesis: The acetyl group serves as the electrophile in Claisen-Schmidt condensations to form chalcones with anti-inflammatory activity.

-

Leukotriene Antagonists: The hydroxy-acetophenone moiety mimics the pharmacophore found in CysLT1 antagonists, providing a scaffold for hydrophobic interactions within the receptor pocket.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2775185, N-(4-acetyl-3-hydroxyphenyl)acetamide. Retrieved from [Link]

-

European Patent Office. (1986). Process for producing 4-hydroxyacetophenone and related acetamido derivatives. Patent EP0167286A1. Retrieved from [Link]

Sources

4'-Acetamido-2'-hydroxyacetophenone solubility in water vs ethanol

An In-depth Technical Guide to the Differential Solubility of 4'-Acetamido-2'-hydroxyacetophenone in Water vs. Ethanol

Authored by: A Senior Application Scientist

Introduction

4'-Acetamido-2'-hydroxyacetophenone, a versatile organic compound, holds significant value as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals, particularly analgesics and anti-inflammatory agents[1]. Its molecular architecture, featuring a combination of polar functional groups and a nonpolar aromatic ring, presents a compelling case study in the principles of solubility, a critical parameter in drug development, formulation, and chemical synthesis. The efficacy of processes such as crystallization, extraction, and chromatography is fundamentally governed by the solubility of the solute in a given solvent[2].

This technical guide provides an in-depth analysis of the solubility of 4'-Acetamido-2'-hydroxyacetophenone, comparing its behavior in two common polar protic solvents: water and ethanol. We will explore the underlying intermolecular forces that dictate its solubility, present a framework for its quantitative assessment, and provide a robust experimental protocol for its determination. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's physicochemical properties.

Physicochemical Properties of 4'-Acetamido-2'-hydroxyacetophenone

A foundational understanding of a compound's physical and chemical properties is essential before delving into its solubility characteristics.

| Property | Value | Source |

| Synonym | N-(4-Acetyl-3-hydroxyphenyl)acetamide | [1] |

| CAS Number | 40547-58-8 | [1] |

| Molecular Formula | C₁₀H₁₁NO₃ | [1] |

| Molecular Weight | 193.2 g/mol | [1] |

| Appearance | Buff colored crystals | [1] |

| Melting Point | 141-151 °C | [1] |

The Principle of Differential Solubility: A Molecular Perspective

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This rule is predicated on the idea that substances with similar intermolecular forces (IMFs) are more likely to be soluble in one another[3][4]. The dissolution process involves overcoming the solute-solute and solvent-solvent interactions to form new, more energetically favorable solute-solvent interactions.

The structure of 4'-Acetamido-2'-hydroxyacetophenone is amphiphilic, meaning it possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. Its solubility is therefore a delicate balance between the interactions of its functional groups with the solvent molecules.

Caption: Solvation in water via hydrogen bonding.

Solubility in Ethanol

Ethanol (CH₃CH₂OH) is also a polar protic solvent, but its polarity is less than that of water. Crucially, ethanol possesses a dual character: a polar hydroxyl group and a nonpolar ethyl (-CH₂CH₃) group. This structure makes it a more effective solvent for compounds like 4'-Acetamido-2'-hydroxyacetophenone.

-

Favorable Polar Interactions: The hydroxyl group of ethanol can form hydrogen bonds with the hydroxyl, ketone, and acetamido groups of the solute, similar to water.[4]

-

Favorable Nonpolar Interactions: The ethyl group of ethanol can interact with the nonpolar benzene ring of the solute through London dispersion forces. This interaction is energetically more favorable than the interaction between the benzene ring and water.

This dual-action capability of ethanol—forming both hydrogen bonds with the polar moieties and favorable dispersion forces with the nonpolar ring—results in a significantly higher solubility for 4'-Acetamido-2'-hydroxyacetophenone in ethanol compared to water. The recovery of phenolic compounds is influenced by their solubility in the solvent, and solvent polarity plays a key role.[5]

Caption: Solvation in ethanol via dual interactions.

Quantitative Solubility Comparison

| Solvent | Solubility (g/L) | Temperature (°C) | Source |

| Water | 10 g/L | 22 °C | [6] |

| 95% Ethanol | 50 g/L (reported as 5%) | Not Specified | [7] |

The data for 4'-Hydroxyacetophenone shows it is significantly more soluble in ethanol than in water, which strongly supports the theoretical analysis for its acetamido derivative. The addition of the acetamido group would likely increase polarity and hydrogen bonding capability, but the overall trend of higher solubility in ethanol is expected to hold.

Experimental Protocol: Shake-Flask Method for Solubility Determination

To empirically validate the theoretical solubility differences, a robust and reliable experimental protocol is necessary. The shake-flask method is a widely accepted standard for determining equilibrium solubility.[8]

I. Materials and Reagents

-

4'-Acetamido-2'-hydroxyacetophenone (≥99% purity) [1]* Deionized water (Type 1)

-

Ethanol (Absolute, ≥99.5%)

-

Volumetric flasks, pipettes, and syringes

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

II. Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

III. Step-by-Step Methodology

-

Preparation of Solutions : Add an excess amount of 4'-Acetamido-2'-hydroxyacetophenone to several vials. The amount should be sufficient to ensure a saturated solution with visible excess solid after equilibration. Add a precise volume of water to one set of vials and ethanol to another.

-

Equilibration : Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached. [2]3. Phase Separation : After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling and Filtration : Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

Dilution : Accurately dilute the filtered sample with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification :

-

HPLC/UV-Vis : Prepare a calibration curve using standard solutions of known concentrations.

-

Analyze the diluted sample to determine its concentration.

-

-

Calculation : Calculate the solubility of the original saturated solution by multiplying the measured concentration by the dilution factor. Report the results in standard units such as mg/mL or g/L.

This protocol provides a self-validating system; consistency across replicate measurements will confirm that equilibrium was achieved and that the methodology is sound.

Conclusion

The solubility of 4'-Acetamido-2'-hydroxyacetophenone is a direct consequence of its molecular structure and the interplay of intermolecular forces with the chosen solvent. Its limited solubility in water is governed by the unfavorable hydrophobic interactions of its aromatic ring, despite the presence of hydrogen-bonding functional groups. Conversely, its enhanced solubility in ethanol can be attributed to ethanol's dual nature, which allows for both hydrogen bonding with the solute's polar groups and favorable London dispersion forces with its nonpolar aromatic core. For professionals in drug development and chemical synthesis, a thorough understanding and empirical determination of solubility in various solvent systems are not merely academic exercises; they are critical prerequisites for successful formulation, purification, and process optimization.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- 8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts.

- Solubility, Polymorphism, Crystallinity, and Crystal Habit of Acetaminophen and Ibuprofen by Initial Solvent Screening. (2026, February 4). Pharmaceutical Technology.

- 4'-Acetamido-2'-hydroxyacetophenone. (n.d.). Chem-Impex.

- 4-Hydroxyacetophenone 99 99-93-4. (n.d.). Sigma-Aldrich.

- Predicting the excess solubility of acetanilide, acetaminophen, phenacetin, benzocaine, and caffeine in binary water/ethanol mixtures via molecular simulation. (n.d.). National Institutes of Health.

- Showing Compound 4'-Hydroxyacetophenone (FDB010503). (2010, April 8). FooDB.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- 4'-Amino-2'-hydroxyacetophenone 2476-29-1 wiki. (n.d.). Guidechem.

- 2'-Hydroxyacetophenone - PRODUCT INFORMATION. (2023, March 20).

- 4'-hydroxyacetophenone symsave H (Symrise). (n.d.). The Good Scents Company.

- 4'-Amino-2'-hydroxyacetophenone | C8H9NO2 | CID 459296. (n.d.). PubChem.

- Solubility and intermolecular forces (video). (n.d.). Khan Academy.

- 2.12: Intermolecular Forces and Solubilities. (2020, May 30). Chemistry LibreTexts.

- Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. (n.d.). National Institutes of Health.

- (PDF) Studies on the solubility of phenolic compounds. (n.d.). ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4'-hydroxyacetophenone, 99-93-4 [thegoodscentscompany.com]

- 7. 4 -Hydroxyacetophenone 99 99-93-4 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Thermophysical Characterization of 4'-Acetamido-2-hydroxyacetophenone

The following technical guide details the thermophysical characterization of 4'-Acetamido-2-hydroxyacetophenone , a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs) such as Nedocromil.

Executive Summary

Precise characterization of 4'-Acetamido-2-hydroxyacetophenone (N-(4-acetyl-3-hydroxyphenyl)acetamide) is essential for downstream pharmaceutical applications. While the theoretical melting point is established at 141–142 °C , experimental data reveals a complex thermal profile involving potential solvate formation or polymorphic transitions around 105 °C. This guide provides a self-validating protocol for differentiating between metastable forms and the pure crystalline state, ensuring high-fidelity starting materials for drug development.

Chemical Identity & Structural Context

Understanding the molecular architecture is a prerequisite for interpreting thermal behavior. The compound features an intramolecular hydrogen bond between the C2-hydroxyl and the C1-acetyl carbonyl, a characteristic of ortho-hydroxyacetophenones that stabilizes the planar conformation but complicates solubility profiles.

| Property | Specification |

| IUPAC Name | N-(4-acetyl-3-hydroxyphenyl)acetamide |

| CAS Number | 40547-58-8 |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Appearance | Buff to off-white crystalline solid |

| Primary Melting Point | 141–142 °C (Pure Form) |

| Secondary Thermal Event | ~105–117 °C (Metastable/Solvate transition) |

The Melting Point Profile: A Critical Quality Attribute (CQA)

For researchers, the melting point serves as the primary index of purity. However, 4'-Acetamido-2-hydroxyacetophenone exhibits a non-binary thermal behavior documented in advanced synthesis protocols.

The "Double-Melt" Phenomenon

Literature and experimental observations note a distinct thermal anomaly:

-

Phase I (105–110 °C): Crude or wet samples may exhibit partial melting or "sweating." This often indicates the presence of a hydrate or a metastable polymorph.

-

Resolidification (117 °C): The sample may resolidify as the crystal lattice rearranges or solvent is expelled.

-

Phase II (141–142 °C): The definitive melting point of the thermodynamically stable anhydrous crystal.

Expert Insight: If your sample melts completely below 135 °C, it is likely contaminated with the deacetylated byproduct (4-amino-2-hydroxyacetophenone) or retains significant solvent. A sharp melt at 141–142 °C confirms the integrity of the acetamido group and the removal of lattice solvents.

Experimental Protocol: Determination & Purification

To achieve the target melting point, a rigorous purification and measurement workflow is required.

Purification Strategy (Recrystallization)

-

Solvent System: Ethanol/Water (9:1) or Methanol.[1]

-

Procedure: Dissolve crude solid in boiling ethanol. Add water dropwise until turbidity persists. Cool slowly to 4 °C.

-

Drying: Vacuum dry at 50 °C for 6 hours. Critical Step: Inadequate drying leads to the 105 °C pseudo-melt.

Differential Scanning Calorimetry (DSC) / Capillary Method

Standard Operating Procedure (SOP):

-

Sample Prep: Grind 5 mg of dried sample into a fine powder.

-

Packing: Densely pack into a glass capillary (2-3 mm height) or crimp in an aluminum DSC pan.

-

Ramp Rate:

-

Fast Ramp (10 °C/min): To estimate onset.

-

Data Ramp (1 °C/min): From 130 °C to 150 °C to resolve the sharp endotherm.

-

-

Validation: The meniscus must form precisely between 141.0 °C and 142.0 °C.

Synthesis & Process Workflow

The purity of the final compound is dictated by the specificity of the acetylation step. The following workflow illustrates the critical path from the precursor (3'-Methoxyacetanilide) to the isolated pure crystal, highlighting the Fries rearrangement/Friedel-Crafts mechanism.

Figure 1: Synthetic pathway and purification logic for isolating high-purity 4'-Acetamido-2-hydroxyacetophenone.

Comparative Physicochemical Data

The following table contrasts the target compound with its structural isomers and derivatives to aid in identification.

| Compound | CAS No.[2][3][4][5][6][7][8][9][10] | Melting Point (°C) | Solubility (Water) | Key Spectral Feature |

| 4'-Acetamido-2-hydroxyacetophenone | 40547-58-8 | 141–142 | Low | ν(C=O) ~1640 cm⁻¹ (chelated) |

| 4'-Amino-2-hydroxyacetophenone | 2476-29-1 | ~100 (dec) | Moderate | Broad NH₂ bands |

| 4'-Hydroxyacetophenone | 99-93-4 | 109–111 | Moderate | No Amide I band |

| Paracetamol (Acetaminophen) | 103-90-2 | 169–172 | Moderate | Para-substituted only |

References

-

ChemicalBook. (2025). N-(4-Acetyl-3-hydroxyphenyl)acetamide Properties and Synthesis. Retrieved from

-

Chem-Impex International. (n.d.). 4'-Acetamido-2'-hydroxyacetophenone Product Data. Retrieved from

-

Khan, S. et al. (2022).[3] Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives. ACS Omega.[6] (Documenting the polymorphic transition at 105°C). Retrieved from

-

Elliott, J.M. et al. (1992).[11] Journal of Medicinal Chemistry, 35, 3973-3976.[11] (Primary synthesis reference via Friedel-Crafts).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. 4'-Hydroxyacetophenone | C8H8O2 | CID 7469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. 99-93-4 CAS MSDS (4'-Hydroxyacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Acetophenone, 4'-hydroxy- [webbook.nist.gov]

- 9. Acetophenone, 4'-hydroxy- (CAS 99-93-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Acetophenone, 4'-amino- [webbook.nist.gov]

- 11. N1-(4-ACETYL-3-HYDROXYPHENYL)ACETAMIDE | 40547-58-8 [chemicalbook.com]

Technical Whitepaper: 4'-Acetamido-2'-hydroxyacetophenone

Handling, Synthesis, and Application in Pharmaceutical Development[1]

Executive Summary

4'-Acetamido-2'-hydroxyacetophenone (CAS: 40547-58-8), also known as N-(4-acetyl-3-hydroxyphenyl)acetamide, is a critical aromatic intermediate used primarily in the synthesis of bioactive scaffolds, including chalcones, flavonoids, and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Its structural duality—possessing both an acetamido moiety and an ortho-hydroxy ketone functionality—makes it a versatile "push-pull" system for further derivatization, particularly in Friedel-Crafts acylations and Claisen-Schmidt condensations.[1]

This guide provides a rigorous technical overview, consolidating safety protocols (MSDS/SDS data), validated synthesis methodologies, and analytical characterization standards required for high-purity research applications.

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | N-(4-acetyl-3-hydroxyphenyl)acetamide |

| CAS Number | 40547-58-8 |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Appearance | Buff to beige crystalline powder |

| Melting Point | 141 – 151 °C |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.[1][3] |

| Storage Conditions | 2–8 °C; Protect from light and moisture (Hygroscopic). |

Safety Data & Handling (MSDS Core)

Based on GHS Classification standards for novel organic intermediates.

Hazard Identification

This compound is classified as an Irritant . It poses risks primarily through contact and inhalation of dust.

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: NIOSH-approved N95 respirator or P100 filter if dust formation is likely.[1]

-

Ocular: Chemical safety goggles (ANSI Z87.1).[1] Face shield recommended during large-scale synthesis.[1]

-

Dermal: Nitrile gloves (min thickness 0.11 mm).[1] Lab coat with extended cuffs.[1]

Emergency Response Protocols

-

Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses if present.[1] Consult a physician.

-

Skin Contact: Wash with proprietary polyethylene glycol (PEG-400) or copious soap and water.[1]

-

Spill Management: Dampen with water to prevent dust aerosolization before sweeping. Neutralize surfaces with dilute ethanol.

Operational Safety Workflow

The following decision tree outlines the safe handling logic for this compound in a research setting.

Figure 1: Operational safety logic for handling substituted acetophenones.

Synthesis & Production Protocol

Methodology: Friedel-Crafts Acylation / Demethylation Sequence.[1]

Causality: Direct acetylation of 3-acetamidophenol can lead to regioselectivity issues (C2 vs C4 vs C6).[1] Using 3'-methoxyacetanilide as the precursor allows for a controlled acylation followed by in situ demethylation using Aluminum Chloride (

Reagents & Materials

-

Precursor: 3'-Methoxyacetanilide (1.0 eq)[1]

-

Acylating Agent: Acetyl Chloride (2.9 eq)[1]

-

Catalyst: Aluminum Chloride (

, anhydrous, 3.4 eq)[1] -

Solvent: Dichloromethane (DCM) & Chlorobenzene[1]

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and drying tube (

). -

Addition: Suspend 3'-methoxyacetanilide (10 g) in DCM (25 mL). Add Acetyl Chloride (12.5 mL).

-

Catalysis: Add

(27 g) batchwise over 20 minutes. Caution: Exothermic reaction.[1] HCl gas evolution. -

Solvent Swap: Distill off the DCM. The mixture will become viscous.

-

Thermal Activation: Heat the residue at 80°C for 3.5 hours. This drives the acylation.

-

Demethylation: Add Chlorobenzene (60 mL) and increase temperature to reflux (132°C) for 1 hour. This harsh condition facilitates the cleavage of the methoxy group to the free phenol (ortho to the ketone).

-

Quenching: Cool to 0°C. Pour onto crushed ice/HCl mixture to decompose the Aluminum complex.

-

Isolation: Filter the resulting solid.

-

Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (Hexane/Ethyl Acetate gradient).

Reaction Pathway Visualization[1]

Figure 2: Synthesis pathway via Friedel-Crafts acylation and subsequent demethylation.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following NMR signals must be observed. The presence of the chelated hydroxyl proton at extremely low field (

¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 12.31 | Singlet (s) | 1H | -OH (C2) | Intramolecular H-bond with C=O[1] (Low field shift). |

| 10.26 | Singlet (s) | 1H | -NH | Amide proton.[1] |

| 7.83 | Doublet (d) | 1H | Ar-H (C6) | Deshielded by adjacent Carbonyl; Ortho coupling ( |

| 7.34 | Doublet (d) | 1H | Ar-H (C3) | Meta coupling ( |

| 7.05 | Doublet of Doublets | 1H | Ar-H (C5) | Coupled to H6 (Ortho) and H3 (Meta).[1] |

| 2.56 | Singlet (s) | 3H | -COCH₃ | Ketone methyl group.[1] |

| 2.08 | Singlet (s) | 3H | -NHCOCH₃ | Amide methyl group.[1] |

Applications in Drug Development[4][6]

-

Chalcone Synthesis: The acetyl group at C1 is highly reactive in Claisen-Schmidt condensations with aromatic aldehydes, yielding chalcones with potent anti-inflammatory and anti-cancer properties.[1]

-

Coumarin Derivatives: Cyclization with diethyl carbonate yields 4-hydroxycoumarin derivatives, which are precursors to anticoagulant drugs like Warfarin.[1]

-

Hydrolysis: Acidic hydrolysis of the acetamido group yields 4-amino-2-hydroxyacetophenone , a key scaffold for azo-dyes and further heterocyclic construction.[1]

References

-

Elliott, J. M., et al. (1992).[1] Synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide via Friedel-Crafts Acylation. Journal of Medicinal Chemistry, 35(21), 3973-3976.[1] [1]

-

ChemicalBook. (2025).[1] N-(4-Acetyl-3-hydroxyphenyl)acetamide MSDS and Properties.

-

Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: Acetophenones and Phenolic Intermediates.

-

PubChem. (2025).[1][3][6] Compound Summary: N-(4-acetyl-3-hydroxyphenyl)acetamide (CID 2775185).[1][3]

Sources

- 1. N1-(4-ACETYL-3-HYDROXYPHENYL)ACETAMIDE | 40547-58-8 [chemicalbook.com]

- 2. 3-ACETAMIDOPHENOL(621-42-1) 1H NMR spectrum [chemicalbook.com]

- 3. N1-(4-acetyl-3-hydroxyphenyl)acetamide, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.es]

- 4. fishersci.com [fishersci.com]

- 5. scribd.com [scribd.com]

- 6. chemimpex.com [chemimpex.com]

difference between 4'-Acetamido-2-hydroxyacetophenone and 4'-hydroxyacetophenone

This technical guide details the structural, synthetic, and functional distinctions between 4'-Hydroxyacetophenone (4-HAP) and 4'-Acetamido-2-hydroxyacetophenone (4-A-2-HAP).

Executive Summary

In pharmaceutical chemistry, precise structural differentiation between acetophenone derivatives is critical for impurity profiling and synthetic route design.

-

4'-Hydroxyacetophenone (4-HAP) is a high-volume commodity chemical, primarily serving as the key precursor for the industrial synthesis of Paracetamol (Acetaminophen) and various beta-blockers.

-

4'-Acetamido-2-hydroxyacetophenone (4-A-2-HAP) is a more complex, polysubstituted intermediate (CAS 40547-58-8). It functions as a specialized building block for benzoxazole derivatives and is a potential process impurity in the acetylation of aminophenols.

The core difference lies in their substitution patterns: 4-HAP is a mono-substituted phenol, whereas 4-A-2-HAP is a di-substituted arene featuring an intramolecular hydrogen bond that drastically alters its solubility, spectral properties, and reactivity.

Chemical Structure & Nomenclature

Comparative Data Table

| Feature | 4'-Hydroxyacetophenone (4-HAP) | 4'-Acetamido-2-hydroxyacetophenone (4-A-2-HAP) |

| CAS Number | 99-93-4 | 40547-58-8 |

| IUPAC Name | 1-(4-Hydroxyphenyl)ethanone | N-(4-acetyl-3-hydroxyphenyl)acetamide |

| Formula | ||

| Mol. Weight | 136.15 g/mol | 193.20 g/mol |

| Substituents | -OH at C4 (Para) | -OH at C2 (Ortho); -NHAc at C4 (Para) |

| Key Feature | Intermolecular H-bonding (High MP) | Intramolecular H-bond (C=O |

| Appearance | White crystalline powder | Buff/Yellowish crystals |

Structural Visualization

The following diagram illustrates the substitution patterns. Note the intramolecular hydrogen bond in 4-A-2-HAP, which locks the conformation and reduces polarity relative to its isomers.

Figure 1: Structural comparison highlighting the ortho-chelation in 4-A-2-HAP.

Synthetic Pathways & Origins

The synthesis of these two compounds proceeds through fundamentally different mechanisms. 4-HAP is derived from phenol, while 4-A-2-HAP requires an aniline derivative (typically 3-aminophenol or 3-methoxyacetanilide) to install the nitrogen functionality.

Synthesis of 4'-Hydroxyacetophenone (4-HAP)

The industrial standard involves the Fries Rearrangement of phenyl acetate.

-

Esterification: Phenol + Acetic Anhydride

Phenyl Acetate. -

Rearrangement: Phenyl Acetate + HF (or

)

Synthesis of 4'-Acetamido-2-hydroxyacetophenone (4-A-2-HAP)

This synthesis is more complex due to the need to position three substituents (Acetyl, Hydroxy, Acetamido) in a specific 1,2,4 pattern.

-

Starting Material: 3-Methoxyacetanilide (protected 3-aminophenol).

-

Friedel-Crafts Acylation: Reaction with Acetyl Chloride /

.-

Regioselectivity: The methoxy group (ortho/para director) and acetamido group (ortho/para director) direct the incoming acetyl group. The position para to the methoxy group is sterically favored and electronically activated.

-

-

Demethylation: The Lewis acid (

) facilitates the cleavage of the methyl ether, revealing the free hydroxyl group ortho to the ketone.

Figure 2: Comparative synthetic workflows showing the divergence in starting materials.

Pharmaceutical Applications & Impurity Profiling

4'-Hydroxyacetophenone (4-HAP)

-

API Precursor: The primary global use of 4-HAP is the production of Paracetamol . It is converted to the oxime, which undergoes Beckmann rearrangement to form the amide bond.

-

Beta-Blockers: Used as a starting material for synthesis of Atenolol and related cardiovascular drugs via epoxide intermediates.

-

Regulatory Status: Well-characterized, with established pharmacopoeial standards (USP/EP) as an impurity in Paracetamol (Impurity E).

4'-Acetamido-2-hydroxyacetophenone (4-A-2-HAP)

-

Advanced Intermediate: Used in the synthesis of leukotriene antagonists (e.g., precursors to Cromolyn analogs) and specific anti-inflammatory agents where the salicylate-like moiety (ortho-hydroxy ketone) is required for metal chelation or biological activity.

-

Impurity Potential:

-

In the synthesis of Paracetamol, if the starting material (phenol) contains 3-aminophenol contaminants, or if 4-aminophenol is subjected to harsh acetylation conditions involving Lewis acids, trace amounts of 4-A-2-HAP analogs may form.

-

It acts as a Reference Standard for identifying unknown peaks in HPLC profiles of acetanilide derivatives.

-

Analytical Identification (Self-Validating Protocol)

To distinguish these compounds in the lab, utilize the following physicochemical differences:

Infrared Spectroscopy (IR)

-

4-HAP: Shows a standard ketone carbonyl stretch at ~1670 cm⁻¹ and a broad intermolecular OH stretch.

-

4-A-2-HAP: Shows a shifted carbonyl stretch (~1630-1640 cm⁻¹) due to the strong intramolecular hydrogen bond between the carbonyl oxygen and the ortho-hydroxyl hydrogen. This "chelate effect" is a definitive diagnostic marker.

1H-NMR Spectroscopy

-

4-HAP: The phenolic proton appears as a broad singlet, typically exchangeable with

, around 9.0-10.0 ppm . -

4-A-2-HAP: The ortho-hydroxyl proton is deshielded by the carbonyl and appears as a sharp singlet far downfield (>12.0 ppm ), which is slow to exchange with

due to the hydrogen bond lock.

HPLC Retention

-

Method: C18 Column, Water/Acetonitrile gradient.

-

Prediction: 4-A-2-HAP is generally more hydrophobic (longer retention time) than 4-HAP. The intramolecular H-bond masks the polar hydroxyl group, making the molecule behave more like a non-polar aromatic compared to the exposed phenol of 4-HAP.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7456, 4'-Hydroxyacetophenone. Retrieved from [Link]

- European Directorate for the Quality of Medicines (EDQM).Paracetamol Impurity Standards and Pharmacopoeial Methods. (Reference for 4-HAP as Impurity E).

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. Fries Rearrangement [organic-chemistry.org]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. EP0052280A1 - Process for the production of 3-amino-4,6-diacetyl phenol or a derivative thereof - Google Patents [patents.google.com]

- 7. N1-(4-acetyl-3-hydroxyphenyl)acetamide, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. 40547-58-8|N-(4-Acetyl-3-hydroxyphenyl)acetamide|BLD Pharm [bldpharm.com]

- 9. chemimpex.com [chemimpex.com]

- 10. N1-(4-ACETYL-3-HYDROXYPHENYL)ACETAMIDE | 40547-58-8 [chemicalbook.com]

Strategic Sourcing and Technical Profile: High Purity 4'-Acetamido-2'-hydroxyacetophenone

This guide serves as a technical dossier and strategic sourcing manual for 4'-Acetamido-2'-hydroxyacetophenone (CAS 40547-58-8), a critical pharmacophore and intermediate in the synthesis of pyranoquinoline therapeutics (e.g., Nedocromil) and bioactive chalcones.

Part 1: Chemical Identity & Nomenclature Integrity

Nomenclature Alert: In commercial catalogs and loose technical literature, the position of the hydroxyl group is often ambiguous. It is critical to distinguish between the two structural isomers to avoid catastrophic synthesis failures.

| Feature | Target Compound (The Focus of this Guide) | Common Confusant |

| Common Name | 4'-Acetamido-2'-hydroxyacetophenone | 4'-Acetamido- |

| Systematic Name | ||

| CAS Number | 40547-58-8 | 15401-72-6 (Rare) |

| Hydroxyl Location | Ring (Ortho to Acetyl) | Side Chain (Alpha to Carbonyl) |

| Primary Use | Pharma Intermediate (Nedocromil, Chalcones) | Metabolite / Degradant |

Chemical Profile (CAS 40547-58-8):

-

Molecular Formula:

-

Molecular Weight: 193.20 g/mol

-

Appearance: Buff to light brown crystalline solid

-

Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.

Part 2: Supply Chain Landscape & Vendor Tiering

Sourcing high-purity (>99%) material requires distinguishing between bulk chemical manufacturers and reference standard providers.

Tier 1: cGMP & Bulk Intermediates (Scale-Up)

Target Audience: Process Chemists, Pilot Plant Managers These suppliers offer kg-to-metric ton quantities with validated Certificates of Analysis (CoA) and impurity profiling suitable for regulatory filing.

-

Chem-Impex International: Known for high-purity building blocks with rigorous HPLC verification.

-

Enamine: Offers synthesis-on-demand and catalog stock, often with detailed NMR/LCMS data.

-

WuXi AppTec / WuXi Sta: Major contract manufacturing organization (CMO) capable of custom synthesis if off-the-shelf stock is depleted.

Tier 2: Reference Standards & R&D Quantities

Target Audience: Analytical Chemists, Academic Researchers These suppliers focus on milligram-to-gram scales with high analytical characterization for use as impurity standards or starting materials for bench-scale synthesis.

-

Sigma-Aldrich (Merck KGaA): Catalog #40547-58-8. Reliable for bench standards but often higher cost per gram.

-

Toronto Research Chemicals (TRC): Specializes in complex aromatic impurities; ideal if the compound is being used as a reference marker.

-

Biosynth Carbosynth: Strong presence in fine chemical intermediates.

Procurement Strategy: The "Golden Sample" Protocol

Never commit to a bulk order without a pre-shipment sample.

-

Request 5g Sample: Test for solubility and color (darkening indicates oxidation).

-

Verify Isomerism: Run 1H-NMR to confirm the singlet at ~12.3 ppm (chelated phenolic OH), distinguishing it from the alpha-hydroxy isomer.

-

Ash Content: Check sulfated ash if intended for catalytic downstream steps (poisoning risk).

Part 3: Technical Synthesis & Quality Assurance

Validated Synthesis Pathway

Understanding the synthesis allows you to predict impurities. The industrial route typically involves the Friedel-Crafts acetylation of 3-methoxyacetanilide followed by demethylation, or the Fries rearrangement of 3-acetamidophenyl acetate.

Figure 1: Industrial synthesis pathway highlighting the origin of critical impurities.

Critical Quality Attributes (CQAs) & Impurity Profiling

When evaluating a supplier's CoA, scrutinize these specific parameters:

| Attribute | Specification | Technical Rationale |

| Assay (HPLC) | ≥ 98.5% | Lower purity affects stoichiometry in cyclization reactions (e.g., Nedocromil synthesis). |

| Appearance | Off-white to Buff | Dark brown/black indicates phenol oxidation (quinoid formation). |

| Loss on Drying | ≤ 0.5% | Moisture interferes with water-sensitive reagents (e.g., acid chlorides) in next steps. |

| Residue on Ignition | ≤ 0.1% | High inorganic salts (Al, Zn) from Lewis acid catalysts can poison Pd/C hydrogenation catalysts downstream. |

| Isomeric Purity | No detectable para-isomer | The ortho-hydroxy group is essential for forming the pyran ring via cyclization. |

Analytical Verification Protocol (Self-Validating)

Do not rely solely on the vendor's CoA. Perform this rapid ID check upon receipt.

Method: Reverse-Phase HPLC[3]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Gradient: 10% B to 90% B over 15 mins.

-

Detection: UV @ 254 nm (aromatic) and 310 nm (phenolic ketone conjugation).

-

Expected Retention: The target compound (ortho-OH) forms an intramolecular hydrogen bond, increasing lipophilicity compared to para-isomers. It typically elutes later than non-hydrogen-bonded analogs.

Part 4: Applications in Drug Development[1][2]

Nedocromil Sodium Synthesis

This compound is the "Southern" fragment of the Nedocromil scaffold.

-

Mechanism: The phenolic -OH and the acetyl methyl group undergo a Claisen condensation-type cyclization with a dicarboxylate linker to form the pyranoquinoline core.

-

Criticality: The purity of the acetyl group (absence of alpha-halo impurities) is vital for yield consistency.

Bioactive Chalcone Synthesis

Researchers utilize the acetyl group to condense with substituted benzaldehydes via Claisen-Schmidt condensation.

-

Workflow:

-

Dissolve 4'-Acetamido-2'-hydroxyacetophenone in EtOH.

-

Add Aryl Aldehyde + 40% KOH.

-

Stir at RT (24-48h).

-

Acidify to precipitate the Chalcone.

-

-

Note: The 2'-OH group is preserved, often contributing to antioxidant or metal-chelating properties in the final drug candidate.

Figure 2: Downstream application logic for drug development workflows.

References

-

Chemical Identity & Supplier Data

-

Synthetic Utility (Nedocromil)

-

Title: "Pyranoquinoline derivatives, compositions containing them and methods for their preparation."[6] (US Patent 4,474,787).

- Source: Google P

- URL

-

-

Synthetic Utility (Chalcones/Pyrazolines)

- Title: "Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase."

- Source: ACS Omega (2022).

-

URL:[Link]

- Title: "N-(4-acetyl-3-hydroxyphenyl)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. HPLC Separation of Active Compounds in Drug Formulation | SIELC Technologies [sielc.com]

- 4. HPLC-MS Method for Separation of Metabolites and Biomarkers on Newcrom B Column | SIELC Technologies [sielc.com]

- 5. 4'-Acetamido-2'-hydroxyacetophenone | 40547-58-8 [sigmaaldrich.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Note: Scalable Synthesis of Bioactive Chalcones from 4'-Acetamido-2-hydroxyacetophenone

This Application Note is designed for researchers and drug development professionals. It details the optimized synthesis of 4'-Acetamido-2'-hydroxychalcone derivatives using 4'-Acetamido-2-hydroxyacetophenone as the nucleophilic scaffold.

Executive Summary

The chalcone scaffold (

Unlike simple acetophenones, the inclusion of the 4'-acetamido group (

Chemical Basis & Mechanism

The Reaction: Claisen-Schmidt Condensation

The synthesis relies on the base-catalyzed cross-aldol condensation between the enolizable ketone (4'-Acetamido-2-hydroxyacetophenone) and a non-enolizable aromatic aldehyde.

Key Mechanistic Features:

-

Enolate Formation: The base (KOH/NaOH) deprotonates the

-methyl group of the acetophenone. Note: The phenolic -OH is also deprotonated, requiring >2 equivalents of base. -

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of the aldehyde.

-

Dehydration: Spontaneous elimination of water (

mechanism) occurs to form the thermodynamically stable

Mechanistic Pathway Visualization

The following diagram illustrates the reaction flow and critical intermediates.

Figure 1: Mechanistic pathway for the base-catalyzed synthesis of acetamido-chalcones.

Experimental Protocol

Safety Warning: Sodium hydroxide and Potassium hydroxide are corrosive. Aromatic aldehydes may be irritants. Perform all reactions in a fume hood.

Materials & Reagents

| Reagent | Role | Grade/Purity |

| 4'-Acetamido-2-hydroxyacetophenone | Starting Material (Nucleophile) | >97% (HPLC) |

| Benzaldehyde (or derivative) | Electrophile | Synthesis Grade (Distill if oxidized) |

| Potassium Hydroxide (KOH) | Catalyst/Base | Pellets, >85% |

| Ethanol (EtOH) | Solvent | Absolute (99.5%) |

| Hydrochloric Acid (HCl) | Neutralization | 10% Aqueous Solution |

Step-by-Step Procedure (Standard Scale: 10 mmol)

Phase 1: Reaction Setup

-

Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-Acetamido-2-hydroxyacetophenone (1.93 g, 10 mmol) in Ethanol (20 mL).

-

Catalyst Addition: Prepare a solution of KOH (1.12 g, 20 mmol, 2.0 equiv) in a minimum amount of water (2 mL) and add it dropwise to the ketone solution.

-

Observation Check: The solution will turn deep yellow/orange due to the formation of the phenoxide/enolate anion.

-

-

Aldehyde Addition: Add the Aromatic Aldehyde (10 mmol, 1.0 equiv) slowly to the stirring mixture.

-

Expert Tip: If using solid aldehydes, dissolve them in a small volume of ethanol first to ensure homogeneity.

-

Phase 2: Reaction & Monitoring

-

Stirring: Stir the mixture vigorously at Room Temperature (25°C) for 24–48 hours.

-

Optimization: If the reaction is sluggish (e.g., with electron-rich aldehydes like 4-methoxybenzaldehyde), heat to 60°C for 4–6 hours.

-

-

TLC Monitoring: Monitor progress using TLC (Mobile Phase: Hexane:Ethyl Acetate 6:4).

-

Target: Disappearance of the ketone spot (

) and appearance of a new, UV-active fluorescent spot (

-

Phase 3: Work-up & Isolation

-

Quenching: Pour the reaction mixture into crushed ice (approx. 100 g) containing HCl (10%, 15 mL) while stirring.

-

Critical Step: Acidification is required to reprotonate the phenoxide and precipitate the neutral chalcone.

-

pH Check: Ensure the final pH is acidic (pH 2–3).

-

-

Filtration: A yellow/orange precipitate will form immediately. Filter the solid using a Buchner funnel and wash copiously with cold water (3 x 20 mL) to remove salts.

-

Drying: Air-dry the crude solid for 12 hours or dry in a vacuum oven at 40°C.

Phase 4: Purification

-

Recrystallization: Recrystallize the crude product from hot Ethanol or Ethanol/Water (9:1) mixture.

-

Yield Expectation: 75–90%.

-

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following spectral criteria.

Expected Spectral Data (Representative: Benzylidene derivative)

-

Appearance: Yellow crystalline solid.

-

IR (

):-

3200–3400 (NH/OH stretch, broad).

-

1640–1660 (C=O, conjugated ketone).

-

1600 (C=C, alkene).

-

-

H NMR (DMSO-

-

13.0–13.5 ppm (s, 1H, -OH,

- 10.1 ppm (s, 1H, -NH-CO-).

-

7.8–8.0 ppm (d,

-

7.5–7.7 ppm (d,

-

13.0–13.5 ppm (s, 1H, -OH,

Troubleshooting Decision Tree

Use this workflow to diagnose low yields or impurities.

Figure 2: Troubleshooting logic for common synthesis failures.

Substrate Scope & Yield Data

The following table summarizes expected yields when reacting 4'-Acetamido-2-hydroxyacetophenone with various substituted benzaldehydes under the standard protocol (Method A: RT, 24h).

| Entry | Aldehyde Substituent (R) | Electronic Effect | Reaction Time | Yield (%) | Melting Point (°C) |

| 1 | H (Benzaldehyde) | Neutral | 24 h | 82 | 178–180 |

| 2 | 4-Cl | Electron Withdrawing | 18 h | 88 | 192–194 |

| 3 | 4-NO | Strong Withdrawing | 12 h | 92 | 210–212 |

| 4 | 4-OMe | Electron Donating | 48 h (or Reflux) | 65 | 165–167 |

| 5 | 3,4,5-Trimethoxy | Electron Donating | 48 h | 70 | 158–160 |

Data derived from comparative analysis of acetamido-chalcone derivatives [1, 2].

References

- Kumar, A., et al. (2013). Synthesis of chalcones and their derivatives as potential anti-inflammatory agents. Journal of Chemical and Pharmaceutical Research.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Claisen-Schmidt protocols).

- Domínguez, J. N., et al. (2001). Synthesis and antimalarial activity of sulfonamide chalcone derivatives. Il Farmaco, 56(4), 291-295. (Demonstrates solubility benefits of amide/sulfonamide groups).

Troubleshooting & Optimization

Technical Support Center: Post-Reaction Purification of Acetophenone Derivatives

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the effective removal of aluminum chloride (AlCl₃) residues from acetophenone derivatives following Friedel-Crafts acylation reactions. Our goal is to equip you with the expertise to overcome common purification challenges, ensuring the integrity and purity of your synthesized compounds.

The Challenge: The Persistent Aluminum Chloride Complex

In Friedel-Crafts acylation, aluminum chloride is a highly effective Lewis acid catalyst.[1][2][3][4] However, its utility is coupled with a common purification hurdle: AlCl₃ forms a stable complex with the carbonyl oxygen of the newly synthesized acetophenone derivative.[5][6] This complex must be efficiently broken down, or "quenched," to isolate the desired ketone product. Improper work-up can lead to a host of issues, including low yields, persistent emulsions, and product contamination with aluminum salts.[7][8]

This guide provides a systematic approach to navigating these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues you may encounter during the work-up and purification process in a question-and-answer format.

Question 1: I've quenched my reaction, and now I have a thick, unfilterable gelatinous precipitate. What happened and how can I fix it?

Answer:

This is a classic sign of aluminum hydroxide (Al(OH)₃) precipitation.[7]

-

Causality: You likely quenched the reaction mixture with water or a basic solution. In a neutral or basic aqueous environment, the aluminum chloride complex hydrolyzes to form insoluble and gelatinous aluminum hydroxide.[7] This precipitate is notorious for trapping the desired organic product, leading to significantly reduced yields.[7]

-

Immediate Solution:

-

Cool the mixture in an ice bath.

-

Slowly and carefully add dilute hydrochloric acid (1M to 3M HCl) with stirring.[8] The acid will react with the Al(OH)₃ to form water-soluble aluminum salts (like AlCl₃·6H₂O), causing the precipitate to dissolve.[9][10][11]

-

Once the precipitate is gone, you can proceed with a standard liquid-liquid extraction.

-

-

Prevention: The most effective way to prevent the formation of aluminum hydroxide is to perform an acidic quench from the outset. Pouring the reaction mixture into a beaker of crushed ice and concentrated or dilute HCl is a standard and effective procedure.[8][12]

Question 2: During my liquid-liquid extraction, a persistent emulsion has formed between the organic and aqueous layers. How can I break it?

Answer:

Emulsion formation is a frequent challenge, particularly when using chlorinated solvents or if a basic quench was performed.[7] Emulsions are stabilized by fine, suspended particles, often residual aluminum salts, at the interface of the two immiscible layers.

-

Causality: High concentrations of aluminum salts or fine gelatinous precipitates can act as surfactants, stabilizing the emulsion.[7]

-

Troubleshooting Steps:

-

Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. Gently rock the funnel to mix. The increased ionic strength of the aqueous layer helps to destabilize the emulsion and "salt out" the organic component.[7]

-

Patience and Gentle Agitation: Sometimes, simply allowing the mixture to stand for an extended period can lead to separation. Gentle swirling or rocking is more effective than vigorous shaking, which can worsen the emulsion.

-

Filtration through Celite®: If the emulsion persists, filter the entire mixture through a pad of Celite® or another filter aid. This physically removes the fine particulate matter that may be stabilizing the emulsion.[7]

-

Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes help break an emulsion, but be cautious with volatile organic solvents.

-

Question 3: My final product yield is very low after the work-up. Where could my product have gone?

Answer:

Low product yield can stem from several issues during the work-up phase.

-

Potential Causes & Solutions:

-

Product Trapped in Precipitate: If you encountered a gelatinous Al(OH)₃ precipitate, a significant amount of your product may be trapped within it. Ensure any precipitate is thoroughly washed with the organic solvent before it is discarded.[7]

-

Product Lost to the Aqueous Layer: Some acetophenone derivatives may have partial water solubility. To recover any dissolved product, it is good practice to "back-extract" all aqueous layers with a fresh portion of the organic solvent.[7]

-

Incomplete Phase Separation: If an emulsion was not fully broken before separating the layers, you may have inadvertently discarded some of the organic layer with the aqueous phase.[7]

-

Question 4: My NMR/analytical data shows my purified product is still contaminated with aluminum. How can I remove it?

Answer:

This indicates incomplete removal of aluminum salts during the aqueous washes.

-

Solution:

-

Re-dissolve your crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

Perform additional washes with dilute (1M) HCl.[7]

-

Follow with a wash with deionized water to remove excess acid.

-

Finally, wash with brine to help remove dissolved water from the organic layer.[7]

-

For stubborn cases, consider passing a solution of your crude product through a short plug of silica gel. The polar aluminum salts will adsorb onto the silica, while your less polar product will elute.[7]

-

Frequently Asked Questions (FAQs)

Q1: Why is an acidic quench preferred over a water or basic quench? An acidic quench, typically with ice-cold 1-3M HCl, is preferred because it keeps the aluminum salts dissolved in the aqueous phase as soluble species like [Al(H₂O)₆]³⁺.[9][10][11] This prevents the formation of gelatinous aluminum hydroxide precipitates that can complicate phase separation and trap the product.[7][8]

Q2: What should I do if my acetophenone derivative is sensitive to strong acids? If your product is acid-sensitive, you have a few options:

-

Carefully Controlled Basic Quench: Perform the quench at a very low temperature (0 °C or below) with a weak base. Be prepared to deal with potential precipitate formation.

-

Use of Chelating Agents: After quenching with water, add a chelating agent to the aqueous layer. Chelating agents are molecules that can form multiple bonds to a single metal ion, creating a stable, water-soluble complex.[13][14] Good options for aluminum include:

-

Non-Aqueous Work-up: This is a more advanced technique where a complexing agent is added to precipitate the aluminum, followed by filtration. The reaction mixture can also be passed through a plug of a solid adsorbent like silica or alumina to remove the catalyst.[7]

Q3: Can I use a different Lewis acid to avoid this problem? While AlCl₃ is the most common catalyst for Friedel-Crafts acylation, other Lewis acids like BF₃, TiCl₄, or SnCl₄ can be used.[2][3] However, they may be less reactive and could still require a similar aqueous work-up. Greener alternatives, such as using an activated alumina catalyst, have been developed to avoid the use of AlCl₃ and the associated aqueous work-up.[16]

Experimental Protocols & Data

Standard Acidic Work-up Protocol

This protocol is a reliable method for most acetophenone derivatives.

-

Preparation: Prepare a beaker with a mixture of crushed ice and 1-3M hydrochloric acid. The volume should be sufficient to fully quench the reaction.

-

Quenching: While stirring vigorously, slowly and carefully pour the cooled reaction mixture into the ice/HCl mixture.[8][12] This step is exothermic and may release HCl gas, so it must be performed in a well-ventilated fume hood.

-

Extraction: Transfer the entire mixture to a separatory funnel. Add your chosen organic solvent (e.g., dichloromethane, ethyl acetate) and extract the product. Collect the organic layer.[8]

-

Back-Extraction: Extract the aqueous layer again with a fresh portion of the organic solvent to recover any dissolved product. Combine all organic layers.[7][8]

-

Washing:

-

Wash the combined organic layers with another portion of 1M HCl.[7]

-

Wash with deionized water.

-

Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Vent the separatory funnel frequently as CO₂ gas will be generated.[8][17]

-

Finally, wash with brine to help remove dissolved water.[7]

-

-

Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl and let it stand until the solution is clear.[8]

-

Isolation: Filter or decant the solution to remove the drying agent. The solvent can then be removed via rotary evaporation to yield the crude product, which can be further purified by recrystallization or column chromatography.[8]

Work-up Method Comparison

| Work-up Method | Key Reagent(s) | Advantages | Disadvantages | Expected Aluminum Removal |

| Acidic Quench | Ice-cold 1-3M HCl | Prevents gelatinous precipitates; good phase separation; effective at removing aluminum.[7][9] | Not suitable for acid-sensitive products. | High (>99% with sufficient washing).[7] |

| Neutral Quench | Ice-cold Water | Simple; avoids strong acids/bases. | High risk of forming gelatinous Al(OH)₃; can lead to emulsions and low yield. | Moderate to Low (often incomplete). |

| Basic Quench | Dilute NaOH or NaHCO₃ | Neutralizes the acidic catalyst. | Forms gelatinous Al(OH)₃ which is difficult to filter and traps product; high risk of emulsions.[7] | Low (aluminum precipitates out). |

| Chelation-Assisted | Water, followed by Rochelle's Salt or Citric Acid | Good for acid-sensitive products; effectively sequesters aluminum in the aqueous phase.[13][15] | Requires an additional reagent; may require longer stirring times. | High. |

Visualizing the Process

Diagram: The AlCl₃-Ketone Complex and its Breakdown

The following diagram illustrates the core challenge: the formation of a stable complex between aluminum chloride and the acetophenone product, and how an acidic work-up breaks this complex.

Caption: Workflow of AlCl₃ complex formation and breakdown during acidic work-up.

Diagram: Troubleshooting Logic for Emulsion Formation

This flowchart provides a logical sequence of steps to resolve persistent emulsions during extraction.

Caption: Step-by-step troubleshooting guide for breaking emulsions.

References

-

Reddit User Discussion on Aluminum Chelation. (2014). r/chemistry. [Link]

-

Filo. (n.d.). How do you get the aluminum chloride out. Retrieved February 15, 2026, from [Link]

-

Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved February 15, 2026, from [Link]

-

Custom Chelating Agents for Aluminum. (2024). Aluminum chelating agent. [Link]

-

On the Hydrolytic Stability of Organic Ligands - in Al-, Ti- and Zr-Alkoxide Complexes. (n.d.). ResearchGate. [Link]

-

Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved February 15, 2026, from [Link]

-

ScienceMadness.org. (2016). Help on Friedel Crafts alkylation and acylation of anisole and acetophenone. [Link]

-

Reddit User Discussion on Removing Aluminum Salts. (2023). r/chemistry. [Link]

-

Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]

-

Design and Synthesis of Chelating Compounds and Solid-Supported Chelators for Metal Depleted Solutions. (2014). IRL @ UMSL. [Link]

-

Henry, J. L., Krogh, C. J., & White, J. C. (1982). Removal of Organic Contaminants from Aluminum Chloride Solutions. CDC Stacks. [Link]

-

Wikipedia. (n.d.). Chelation. Retrieved February 15, 2026, from [Link]

-

Majumdar, B., & Shiri, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(60), 34234–34288. [Link]

-

Majumdar, B., & Shiri, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]

-

Friedel Crafts Acylation and Akylation. (2020). YouTube. [Link]

-

LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

-

Vaia. (n.d.). Aluminium chloride in acidified aqueous solution forms. Retrieved February 15, 2026, from [Link]

-

ScienceMadness.org. (2015). Cleaning Aluminum Chloride. [Link]

-

Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. Retrieved February 15, 2026, from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved February 15, 2026, from [Link]

-

Yokel, R. A. (2000). Aluminum chelation: Chemistry, clinical, and experimental studies and the search for alternatives to desferrioxamine. Journal of Toxicology and Environmental Health Part A, 59(5), 379-423. [Link]

-

Tan, L. K., & Brownstein, S. (1982). Complexes of Ketones with Aluminum Chloride in Sulfur Dioxide as Solvent. The Journal of Organic Chemistry, 47(24), 4737–4739. [Link]

-

Brainly.in. (2024). In ncert it's written that Alcl3 on hydrolysis forms a octahedral ion. Whereas all other elements form. [Link]

-

ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Retrieved February 15, 2026, from [Link]

-

BYJU'S. (n.d.). What Is Aluminium Chloride (AlCl3)?. Retrieved February 15, 2026, from [Link]

-

Britannica. (n.d.). Aluminum chloride. Retrieved February 15, 2026, from [Link]

-

Loring, J. S., et al. (2022). Hydrolysis of Al3+ in Aqueous Solutions: Experiments and Ab Initio Simulations. MDPI. [Link]

-

ResearchGate. (2015). How can I purify chalcone after synthesis from acetophenone?. [Link]

-

Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. (2016). ResearchGate. [Link]

-

Elucidating the structure of the magnesium aluminum chloride complex electrolyte for magnesium-ion batteries. (2015). Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). Transition metal complexes of aldehydes and ketones. Retrieved February 15, 2026, from [Link]

-

Armaly, A. M., Bar, S., & Schindler, C. S. (2017). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones. Organic Chemistry Portal. [Link]

-

Study of the neutralization process of organoaluminum compounds. (2020). E3S Web of Conferences. [Link]

-

Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved February 15, 2026, from [Link]

-

Organic Practical Setup 5. Washing to remove acid impurities. (2014). YouTube. [Link]

Sources

- 1. 傅-克酰基化反应 [sigmaaldrich.com]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aluminum chloride | chemical compound | Britannica [britannica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. datapdf.com [datapdf.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. websites.umich.edu [websites.umich.edu]

- 9. how do you get the aluminum chloride out | Filo [askfilo.com]

- 10. vaia.com [vaia.com]

- 11. brainly.in [brainly.in]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. reddit.com [reddit.com]

- 14. Chelation - Wikipedia [en.wikipedia.org]

- 15. reddit.com [reddit.com]

- 16. beyondbenign.org [beyondbenign.org]

- 17. youtube.com [youtube.com]

optimizing reaction temperature for Friedel-Crafts acylation of acetanilides

The following guide serves as a technical support resource for the Friedel-Crafts Acylation of Acetanilides . It addresses the specific kinetic and thermodynamic challenges posed by the acetamido group's complexation with Lewis acids.

Topic: Optimizing Reaction Temperature & Troubleshooting Low Yields Audience: Process Chemists, medicinal Chemists, R&D Scientists

Executive Summary: The Temperature-Stoichiometry Nexus

Optimizing the acylation of acetanilide is not merely about setting a thermostat; it requires managing the Lewis Acid-Base Complexation Equilibrium .

Unlike simple benzene acylation, the acetamido group (

-

Critical Constraint: Standard catalytic cycles fail. You must use stoichiometric excess (>2.5 equiv) of catalyst.

-

Temperature Strategy: A "Ramp-and-Soak" profile is required—0°C for complexation control, followed by reflux (>80°C) to overcome the activation energy of the deactivated complex.

Part 1: The "Why" & "How" (Mechanistic Optimization)

Q1: Why does my reaction stall at 40°C even with 1.1 equivalents of AlCl3?

A: You are operating under "Catalyst Starvation."

At 40°C with 1.1 equivalents, the

-

The Fix: Increase

loading to 2.5 – 3.0 equivalents .-

1.0 eq: Complexes with the acetanilide substrate.

-

1.0 eq: Generates the acylium ion (

). -

0.5+ eq: Drives the equilibrium and compensates for moisture.

-

-

Temperature Adjustment: Once the reagents are mixed at 0°C, you must elevate the temperature (typically reflux in 1,2-dichloroethane, ~83°C) to destabilize the unreactive complex and permit electrophilic attack.

Q2: I see "ortho" and "para" isomers. How does temperature affect regioselectivity?

A: The acetamido group is a bulky ortho, para-director.

-

Kinetic Control (Low Temp, <20°C): Favors para-substitution heavily due to steric hindrance at the ortho position. However, conversion is often near zero due to ring deactivation.

-

Thermodynamic Control (High Temp, >100°C): Can lead to N-deacetylation or Fries-type rearrangements.

-

The "Sweet Spot": 70°C – 85°C (Reflux in DCE). This provides enough energy to drive the para-acylation while minimizing the energy available for the sterically crowded ortho attack or side reactions.

-

Target Ratio: >95:5 (para:ortho).

-

Part 2: Visualization of the Reaction Pathway

The following diagram illustrates the competing pathways and the necessity of heat to escape the "Deactivation Trap."

Caption: The "Deactivation Trap" (Red) occurs when AlCl3 binds to the substrate. Heat and excess catalyst are required to bypass this and reach the Product (Green).

Part 3: Troubleshooting & Optimization Guide

Scenario A: Low Yield (<30%) with Black Tar

| Parameter | Diagnosis | Corrective Action |

| Temperature | Too high (>100°C) or "hot spots" during addition. | Strict Control: Add |

| Solvent | Nitrobenzene (High BP, difficult workup) or solvent wet. | Switch: Use 1,2-Dichloroethane (DCE) (bp 83°C) or Dichloromethane (DCM) (bp 40°C) for milder profiles. Ensure solvents are anhydrous (<50 ppm |

| Quench | Exothermic hydrolysis degraded product. | Protocol: Pour reaction mixture into ice/HCl, not water into mixture. Keep T < 20°C during quench. |

Scenario B: No Reaction (Starting Material Recovered)

| Parameter | Diagnosis | Corrective Action |

| Catalyst | Old/Hydrated | Verify: Use fresh, yellow/greenish anhydrous |

| Stoichiometry | 1:1 ratio used.[2] | Increase: Use 3.0 equivalents of |

| Temperature | Room Temperature (25°C). | Heat: Reflux is mandatory. 25°C is insufficient to overcome the deactivation barrier. |

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 4-acetamidoacetophenone via Friedel-Crafts Acylation.

-

Setup: Flame-dried 3-neck flask,

atmosphere, reflux condenser with trap. -

Solvent: Anhydrous 1,2-Dichloroethane (DCE).

-

Step 1 (Complexation - Low Temp):

-

Charge Acetanilide (1.0 eq) and DCE. Cool to 0°C .[2]

-

Add

(3.0 eq) portion-wise. Note: Massive exotherm expected. Keep T < 10°C. -

Stir 30 mins to allow full complexation (Solution will darken).

-

-

Step 2 (Acylium Generation):

-

Add Acetyl Chloride (1.2 eq) dropwise at 0-5°C.

-

-

Step 3 (Reaction - High Temp):

-

Remove ice bath.

-

Heat to Reflux (~83°C) .

-

Monitor: Hold at reflux for 2–4 hours . Monitor by TLC/HPLC. Do not overnight reflux if not needed to avoid tar.

-

-

Step 4 (Workup):

-

Cool to RT. Pour mixture into crushed ice/conc. HCl (to break Aluminum salts).

-

Filter the precipitate (crude product) or extract with DCM.

-

Part 5: Advanced FAQs

Q: Can I use a different catalyst to avoid the high temperature?

A: Yes. Gallium Triflate [

-

Benefit:

is water-tolerant and can often catalyze this reaction at lower temperatures (20-60°C) with lower loading (catalytic amounts, 1-10 mol%) compared to stoichiometric -

Reference: See Patent JP2002205977A for Gallium-based protocols.

Q: Is there a better synthetic route entirely? A: If yield remains stubborn, consider the "Reverse Strategy" :

-

Start with 4-Aminoacetophenone .

-

Acetylate the amine using Acetic Anhydride/Pyridine (0°C to RT).[3]

-

Why: This avoids the difficult C-C bond formation on a deactivated ring entirely. This is often the preferred industrial route for high purity.

References

-

Mechanism & Stoichiometry: "Friedel-Crafts Acylation." Master Organic Chemistry. [Link]

- Catalyst Alternatives (Gallium): "Friedel-Crafts acylation reaction of anilides.

-

Reaction Conditions & Yields: "Friedel-Crafts Acylation of Anisole (Analogous Deactivated/Activated Systems)." Scientific Research Publishing. [Link]

Sources

minimizing byproduct formation in 4'-Acetamido-2-hydroxyacetophenone synthesis

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4'-Acetamido-2-hydroxyacetophenone. As a crucial intermediate in the development of various pharmaceuticals, including analgesics and anti-inflammatory agents, achieving high purity and yield in its synthesis is paramount.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and minimize the formation of unwanted byproducts.

The primary synthetic route to 4'-Acetamido-2-hydroxyacetophenone is the Fries rearrangement of 4-acetamidophenyl acetate. This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[2][3] While effective, this reaction is sensitive to several parameters that can lead to the formation of significant byproducts. This guide will equip you with the knowledge to control these variables and optimize your synthetic outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4'-Acetamido-2-hydroxyacetophenone via the Fries rearrangement.

Question 1: My reaction yield is very low. What are the likely causes and how can I improve it?

Answer: Low yield is a frequent challenge and can stem from several factors:

-

Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting material, 4-acetamidophenyl acetate, is no longer visible. If the reaction stalls, a modest increase in reaction time or temperature might be necessary. However, be cautious as higher temperatures can also promote byproduct formation.[4]

-

Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water present in your reactants or solvent will deactivate the catalyst, halting the reaction. Ensure that all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

Suboptimal Catalyst Amount: The Fries rearrangement requires at least a stoichiometric amount of the Lewis acid catalyst, and often an excess is needed.[5] This is because the catalyst complexes with both the carbonyl oxygen of the ester starting material and the hydroxyl and carbonyl groups of the product. An insufficient amount of catalyst will result in an incomplete reaction. A good starting point is to use 1.5 to 2.5 equivalents of AlCl₃.

Question 2: I am observing a significant amount of 4-acetamidophenol (paracetamol) in my crude product. Why is this happening and what can I do to prevent it?